molecular formula C18H20N2O3 B5234820 ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B5234820
M. Wt: 312.4 g/mol
InChI Key: UEUGLVACTIQUAQ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2,5-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. This reaction forms an intermediate, which then undergoes cyclization and subsequent reactions to introduce the amino group and finalize the pyran ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-amino-5-cyano-4-(4-methoxy-2,5-dimethylphenyl)-2-propyl-4H-pyran-3-carboxylate: This compound has a similar core structure but with different substituents, which can affect its chemical properties and applications.

    Ethyl 6-amino-5-cyano-4-(4-chloro-2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate:

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-5-22-18(21)15-12(4)23-17(20)14(9-19)16(15)13-8-10(2)6-7-11(13)3/h6-8,16H,5,20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGLVACTIQUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C=CC(=C2)C)C)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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